molecular formula C17H29IO3 B13497078 Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13497078
M. Wt: 408.3 g/mol
InChI Key: LUGZKVQNPUHPFZ-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of an iodomethyl group and an ethyl ester functional group contributes to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be initiated using photochemical methods, such as the use of a mercury lamp . The iodomethyl group is introduced through halogenation reactions, often using reagents like iodine and a suitable halogen carrier.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug-receptor interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ethyl ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical reactions, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the octyl group, which can influence its solubility, reactivity, and potential applications. The combination of the bicyclic structure with the iodomethyl and ethyl ester groups provides a versatile platform for further chemical modifications and applications.

Biological Activity

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound has a molecular formula of C15H25IO3C_{15}H_{25}IO_3 and a molecular weight of approximately 338.18 g/mol. Its structure features an ethyl ester functional group, an iodomethyl substituent, and a bicyclo[2.1.1]hexane core, contributing to its distinctive chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Core : Initial steps often include constructing the bicyclic framework.
  • Introduction of Functional Groups : The iodomethyl and octyl groups are introduced via nucleophilic substitution reactions.

Common reagents include iodine, ethyl alcohol, and various catalysts under controlled temperatures to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The compound exhibits binding affinity to various biological receptors and enzymes, which can modulate their activity.
  • Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, enhancing its reactivity with biological targets.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various pathogens.
  • Insecticidal Properties : Similar compounds have been validated for their insecticidal activities, suggesting potential applications in agrochemicals.

Comparative Analysis with Related Compounds

A comparison with other bicyclic compounds reveals unique features that may enhance biological interactions:

Compound NameMolecular FormulaUnique Features
Ethyl 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateC13H22O3C_{13}H_{22}O_3Lacks iodomethyl group; simpler structure
Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC16H27IO3C_{16}H_{27}IO_3Larger cycloalkyl substituent; different steric effects
Ethyl 3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC15H26O3C_{15}H_{26}O_3Contains isopropyl group; different reactivity

Applications in Medicinal Chemistry

This compound has been investigated for its potential use in drug development due to its unique structural characteristics:

  • Drug Development : It serves as a building block for synthesizing more complex molecules that may have therapeutic benefits.

Properties

Molecular Formula

C17H29IO3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C17H29IO3/c1-3-5-6-7-8-9-10-14-17(15(19)20-4-2)11-16(12-17,13-18)21-14/h14H,3-13H2,1-2H3

InChI Key

LUGZKVQNPUHPFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C2(CC(C2)(O1)CI)C(=O)OCC

Origin of Product

United States

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